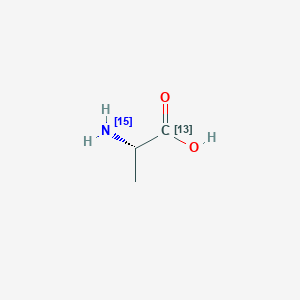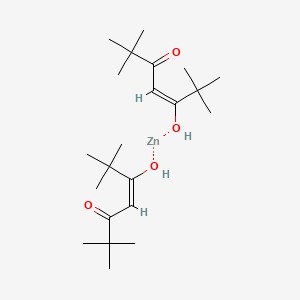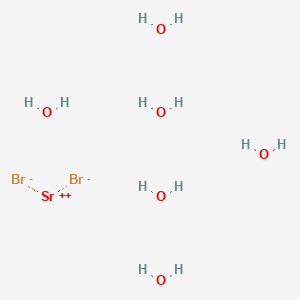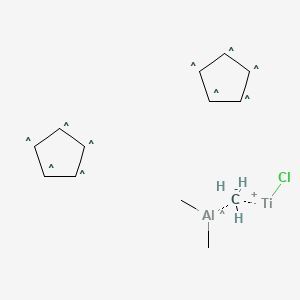
L-Alanine-1-13C,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine-1-13C,15N, also known as L-2-Aminopropionic acid-1-13C,15N, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine-1-13C,15N can be synthesized through various methods, including the incorporation of stable isotopes into the alanine molecule. One common method involves the use of labeled precursors in a controlled chemical reaction to achieve the desired isotopic labeling. The reaction conditions typically involve maintaining a specific temperature, pH, and solvent environment to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and techniques to ensure the consistent incorporation of the isotopes and the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine-1-13C,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Reduction to form alanine derivatives.
Substitution: Substitution reactions involving the amino group
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions involve the use of nucleophiles like ammonia or amines
Major Products Formed
Oxidation: Pyruvate and other keto acids.
Reduction: Alanine derivatives.
Substitution: Various substituted alanine compounds
Wissenschaftliche Forschungsanwendungen
L-Alanine-1-13C,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying protein synthesis and amino acid metabolism.
Medicine: Utilized in metabolic flux analysis to investigate metabolic disorders.
Industry: Employed in the production of labeled compounds for research and development
Wirkmechanismus
L-Alanine-1-13C,15N exerts its effects by participating in metabolic pathways where it acts as a substrate or intermediate. The labeled isotopes allow researchers to track its incorporation and transformation in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination, deamination, and decarboxylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanine-2-13C,15N
- D-Alanine-1-13C,15N
- β-Alanine-13C3,15N
- L-Alanine-13C3,15N,2,3,3,3-d4
Uniqueness
L-Alanine-1-13C,15N is unique due to its specific labeling at the carbon-1 and nitrogen positions, which makes it particularly useful for detailed metabolic studies. Compared to other labeled alanine compounds, it provides distinct advantages in tracking specific metabolic pathways and understanding the role of alanine in various biological processes .
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
91.08 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl(113C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1 |
InChI-Schlüssel |
QNAYBMKLOCPYGJ-WGVUESGYSA-N |
Isomerische SMILES |
C[C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)




![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)



![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)

